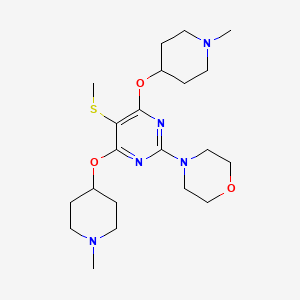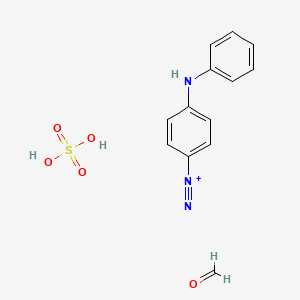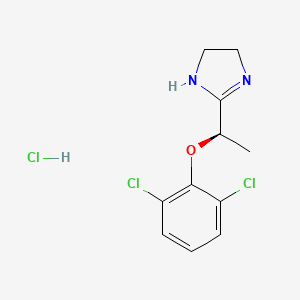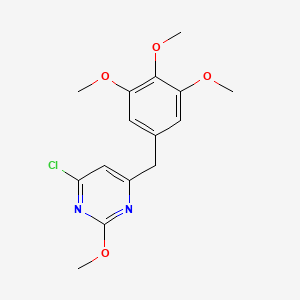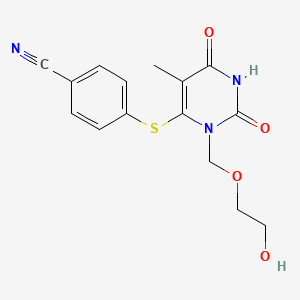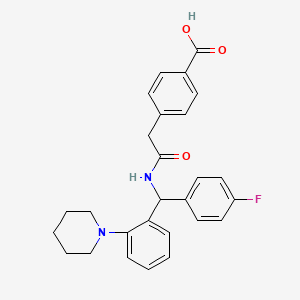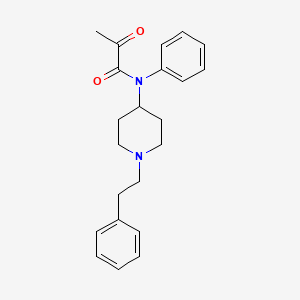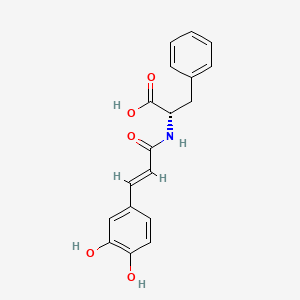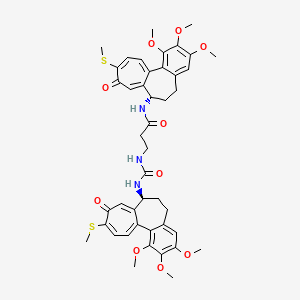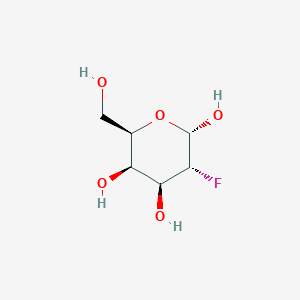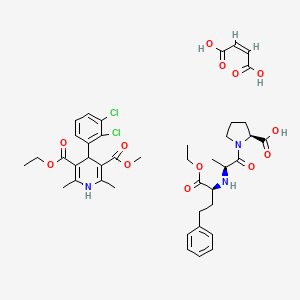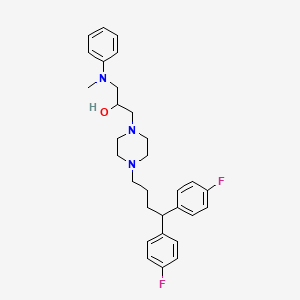
Oxazepam acetate, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazepam acetate, (+)-, is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs known for their calming effects, and oxazepam is commonly prescribed for the treatment of anxiety, insomnia, and alcohol withdrawal symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of oxazepam acetate involves the acylation of oxazepam. One method includes adding acetic anhydride and anhydrous acetate to 7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine-4-oxide in an aprotic polar solvent. The mixture is stirred and heated to carry out the reaction, followed by cooling, separation, and refinement to obtain oxazepam acetate .
Industrial Production Methods
The described method is suitable for large-scale industrial production due to its stability and efficiency. The reaction is carried out in a homogeneous system, which improves yield and reduces the consumption of acetic anhydride, thereby lowering raw material and sewage treatment costs .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazepam acetate undergoes various chemical reactions, including:
Oxidation: Oxazepam acetate can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert oxazepam acetate back to oxazepam.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of oxazepam, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Oxazepam acetate has several scientific research applications:
Wirkmechanismus
Oxazepam acetate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with a longer half-life and broader range of applications.
Lorazepam: Similar to oxazepam but with a faster onset of action and shorter duration.
Alprazolam: Known for its high potency and rapid onset, commonly used for panic disorders
Uniqueness
Oxazepam acetate is unique due to its intermediate-acting nature and relatively simple metabolism, making it less susceptible to pharmacokinetic variability based on patient-specific factors . This feature is advantageous compared to other benzodiazepines, as it reduces the risk of drug interactions and adverse effects.
Eigenschaften
CAS-Nummer |
68399-23-5 |
|---|---|
Molekularformel |
C17H13ClN2O3 |
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m0/s1 |
InChI-Schlüssel |
FYRWUTOZBRWYCS-KRWDZBQOSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


